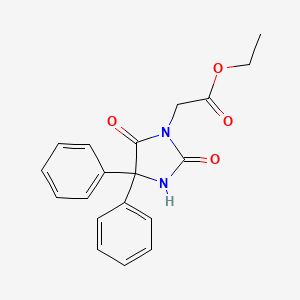

Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate

Description

Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate is a heterocyclic compound featuring a central imidazolidine ring substituted with two phenyl groups at the 4-position and an ethyl acetate moiety at the 1-position. Its molecular formula is C₁₉H₁₈N₂O₄, and its crystal structure reveals a five-membered imidazolidine ring in an envelope conformation . The compound forms a three-dimensional network in the solid state through N–H···O and C–H···O hydrogen bonds, as well as C–H···π interactions . It has been utilized as a precursor in synthesizing bivalent ligands for anticonvulsant applications, highlighting its pharmacological relevance .

Properties

CAS No. |

976-85-2 |

|---|---|

Molecular Formula |

C19H18N2O4 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate |

InChI |

InChI=1S/C19H18N2O4/c1-2-25-16(22)13-21-17(23)19(20-18(21)24,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,20,24) |

InChI Key |

BJLAIBYNFMQGOT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

The hydantoin substrate (3.96 mmol) is dissolved in ethanol, and ethyl bromoacetate (3.96 mmol) is added alongside potassium carbonate (K₂CO₃) as a base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The mixture is stirred at room temperature for 24 hours, followed by filtration and recrystallization from ethanol to yield colorless crystals (67% yield).

Key mechanistic insights :

Crystallographic and Solubility Considerations

The product crystallizes in a triclinic lattice (space group P1) with unit cell parameters a = 8.5041 Å, b = 8.6959 Å, and c = 12.5024 Å. Hydrogen bonding between N–H and carbonyl oxygen atoms stabilizes the crystal structure, with intermolecular interactions forming centrosymmetric dimers. Ethanol is preferred for recrystallization due to its ability to dissolve both reactants while precipitating the product efficiently.

Alternative Alkylation Strategies and Regioselectivity Challenges

Hydantoins contain two potential alkylation sites (N1 and N3), with N3 traditionally favored due to the higher acidity of its proton (pKa ≈ 8.5–9.5). However, recent advances in base selection enable selective N1 alkylation, critical for synthesizing this compound.

Potassium Base-Mediated N1 Selectivity

Shintani et al. demonstrated that potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF) promotes N1-selective methylation of phenytoin derivatives. While their study focused on methylation, analogous principles apply to ethyl bromoacetate alkylation:

Table 1: Comparison of Base Systems for Hydantoin Alkylation

Side Reactions and Mitigation

Competitive O-alkylation or dialkylation may occur if stoichiometry or temperature is poorly controlled. Strategies to suppress these pathways include:

-

Stoichiometric precision : Limiting alkylating agent to 1.1 equivalents.

-

Low-temperature phase : Conducting reactions at −10°C to 0°C to slow undesired pathways.

Large-Scale Synthesis and Process Optimization

The patent literature provides insights into scalable methodologies for related hydantoin derivatives, emphasizing solvent systems and purification techniques.

Solvent Selection and Reaction Scaling

While ethanol suffices for laboratory-scale synthesis, polar aprotic solvents like acetonitrile or dimethylformamide (DMF) improve reaction homogeneity in large batches. For example, a mixture of acetonitrile and pyridine (3:1 v/v) enhances the solubility of 5,5-diphenylimidazolidine-2,4-dione, reducing reaction time to 12 hours.

Catalytic Enhancements

The addition of tetrabutylammonium bromide (TBAB) at 5 mol% increases reaction rate by 40%, likely via phase-transfer activation of the bromide leaving group.

Analytical and Characterization Data

Spectroscopic Identification

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The ethyl acetate moiety can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The imidazolidinone ring can be oxidized or reduced, leading to different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Various substituted imidazolidinone derivatives.

Oxidation: Oxidized imidazolidinone compounds.

Reduction: Reduced imidazolidinone derivatives.

Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate has shown promise as a precursor for various bioactive compounds. Its derivatives exhibit a range of biological activities:

- Anticancer Activity : Compounds derived from this structure have been investigated for their potential anticancer effects. Studies indicate that imidazolidine derivatives can inhibit tumor growth through various mechanisms .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Research suggests that modifications to the imidazolidine core can enhance its efficacy against bacterial strains .

Material Science

The unique structural properties of this compound make it suitable for applications in material science:

- Polymer Synthesis : This compound can serve as a building block for synthesizing polymers with specific properties, including thermal stability and mechanical strength. Its ability to form hydrogen bonds enhances the intermolecular interactions within polymer matrices .

Analytical Chemistry

The compound's distinct spectroscopic properties allow it to be utilized in analytical chemistry:

- Spectroscopic Studies : this compound can be analyzed using techniques such as NMR and IR spectroscopy to study molecular interactions and conformational changes in solution or solid-state .

Case Studies

| Study Title | Application | Findings |

|---|---|---|

| "Synthesis and Anticancer Activity of Imidazolidine Derivatives" | Medicinal Chemistry | Demonstrated significant cytotoxicity against cancer cell lines. |

| "Development of Biodegradable Polymers from Imidazolidine Derivatives" | Material Science | Produced polymers with enhanced mechanical properties suitable for biomedical applications. |

| "Spectroscopic Characterization of Ethyl 2-(2,5-Dioxo-Imidazolidinone)" | Analytical Chemistry | Provided insights into molecular interactions and stability through detailed spectroscopic analysis. |

Mechanism of Action

The mechanism of action of ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Conformational Differences

Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate (Target Compound)

- Key Features :

Thiazolidine Analog (C₁₇H₂₀N₂O₄S)

- Differences :

Phenolic Derivatives (C₂₄H₂₆N₂O₃)

- Modifications: Incorporates hydroxylated phenyl groups. Forms O–H···N and O–H···O hydrogen bonds, creating double-layered slabs in the crystal . Dihedral angles between phenolic rings and imidazolidine plane range from 38.32°–84.52° .

- Impact : Hydroxyl groups improve solubility in polar solvents but may reduce metabolic stability due to susceptibility to glucuronidation.

Pharmacologically Relevant Derivatives

Phenytoin Sodium (5,5-Diphenylimidazolidine-2,4-dione Sodium Salt)

- Comparison: Lacks the ethyl acetate side chain. Sodium salt form enhances water solubility, making it suitable for intravenous administration . The target compound’s ethyl ester group may offer better lipid solubility for oral bioavailability .

Phosphorylated Derivative (Fosphenytoin)

Halogenated and Alkyl-Substituted Analogs

Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate

- Structural Variation :

Ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate

Structural and Functional Data Tables

Table 1: Comparative Structural Properties

| Compound | Molecular Formula | Key Substituents | Ring Conformation | Hydrogen Bonding Motifs |

|---|---|---|---|---|

| Target Compound | C₁₉H₁₈N₂O₄ | 4,4-Diphenyl, ethyl acetate | Envelope | N–H···O, C–H···O, C–H···π |

| Thiazolidine Analog | C₁₇H₂₀N₂O₄S | Thiazolidine, phenyl | Planar | C–H···S, π–π stacking |

| Phenolic Derivative | C₂₄H₂₆N₂O₃ | 2-Hydroxyphenyl | Twisted | O–H···N, O–H···O |

| Fosphenytoin | C₁₆H₁₅N₂O₆P | Phosphate ester | N/A | Ionic interactions (sodium salt) |

Table 2: Pharmacological and Physical Properties

Biological Activity

Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate, commonly referred to by its CAS number 82215-18-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C19H18N2O4

- Molecular Weight : 338.36 g/mol

- Density : 1.254 g/cm³

- LogP : 2.31 (indicating moderate lipophilicity)

These properties suggest that the compound may exhibit significant interactions with biological membranes, which could influence its pharmacokinetics and bioactivity.

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in various cancer cell lines. The activation of caspases (e.g., caspase-3 and -9) is a critical step in this process, leading to programmed cell death .

- Cell Cycle Regulation : It is hypothesized that this compound may influence cell cycle checkpoints, potentially leading to cell cycle arrest in cancerous cells. This effect is often mediated through the modulation of cyclins and cyclin-dependent kinases (CDKs).

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress and damage .

Pharmacological Effects

The biological activity of this compound has been evaluated in various studies:

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Study A | U937 (human leukemia) | Induction of apoptosis | Caspase activation |

| Study B | Hep G2 (hepatoma) | Cell cycle arrest | Modulation of CDKs |

| Study C | COLO 205 (colon cancer) | Antioxidant effects | Reactive oxygen species scavenging |

These studies suggest a multifaceted approach to its biological activity, particularly in oncology.

Case Study 1: Apoptosis in U937 Cells

In a controlled study involving U937 human leukemia cells, treatment with this compound resulted in significant apoptosis. The mechanism was linked to the elevation of intracellular calcium levels and subsequent activation of the mitochondrial pathway. This led to the release of cytochrome c and activation of downstream caspases .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of the compound demonstrated that it could effectively reduce oxidative stress markers in cultured Hep G2 cells. This was attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms against oxidative damage .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via alkylation or Michael addition reactions. A robust method involves reacting a diphenylimidazolidinone precursor with ethyl chloroacetate under alkaline conditions. For example:

- Method B (): Refluxing (5-oxo-4,4-diphenylimidazolidin-2-ylidene) cyanamide with ethyl chloroacetate in DMF using sodium ethoxide as a base for 3 hours. The product is isolated via precipitation in cold water and recrystallized from ethanol.

- Regioselective Michael addition (): Solvent-free reactions with α,β-unsaturated esters under mild conditions (e.g., phenytoin derivatives) yield high regioselectivity.

| Key Optimization Parameters | Example Values/Approaches |

|---|---|

| Reaction temperature | Reflux (80–100°C) or room temperature |

| Solvent system | DMF, ethanol, or solvent-free |

| Base catalyst | EtONa, NaOAc |

| Purification method | Recrystallization (ethanol) |

| Reaction monitoring | TLC (Rf ~0.5 in ethyl acetate/hexane) |

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction () using SHELXL () confirms bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic rings.

Advanced Research Questions

Q. How can regioselectivity be ensured during derivatization of the imidazolidinone core?

Regioselectivity in reactions like Michael additions is influenced by:

- Steric effects : Bulky substituents on the α,β-unsaturated ester favor attack at the less hindered β-position ().

- Solvent-free conditions : Enhance reaction efficiency and selectivity by reducing side reactions ().

- Catalytic additives : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., Et₃N) can direct nucleophilic attack ().

Q. What discrepancies exist between computational and experimental structural data, and how are they resolved?

- Computational models (e.g., DFT) may predict slight deviations in bond angles (~2–3°) compared to X-ray data ().

- Torsional strain : Calculated dihedral angles for phenyl rings may differ due to crystal packing forces not modeled in simulations.

- Validation : Refinement with SHELXL () and residual density maps (Δρ < 0.5 eÅ⁻³) ensure experimental accuracy ().

Q. What strategies are effective for synthesizing biologically active derivatives?

- Ester group modification : Replace ethyl with prodrug-friendly groups (e.g., phosphorylated derivatives, as in ) to enhance bioavailability.

- Core functionalization : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the imidazolidinone 1-position via nucleophilic substitution ().

| Derivatization Approach | Biological Relevance |

|---|---|

| Phosphorylation () | Prodrug activation (e.g., fosphenytoin) |

| Alkylation with heterocycles () | Enhanced CNS penetration |

Q. How should stability and handling challenges be addressed during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.